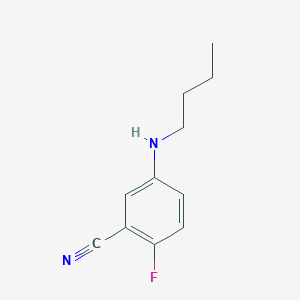

5-(Butylamino)-2-fluorobenzonitrile

Description

Contextualizing Substituted Fluorobenzonitrile Derivatives in Chemical Science

Substituted fluorobenzonitriles are a class of organic compounds characterized by a benzene (B151609) ring functionalized with a fluorine atom, a nitrile group (-CN), and at least one other substituent. The electronic properties of these molecules are heavily influenced by the interplay between the electron-withdrawing nature of the fluorine and nitrile groups. This electronic profile makes the aromatic ring susceptible to certain chemical transformations and modulates the reactivity of the functional groups themselves. The specific substitution pattern on the benzene ring further refines these properties, allowing for the fine-tuning of a molecule's characteristics for a particular application.

Significance within Advanced Organic Synthesis and Medicinal Chemistry Scaffolds

In advanced organic synthesis, substituted fluorobenzonitriles serve as valuable intermediates. The nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, and tetrazoles, providing a gateway to a diverse array of chemical structures. The fluorine atom, in addition to its influence on reactivity and biological activity, can also serve as a handle for specific cross-coupling reactions.

Research Trajectories and Future Perspectives for Aminofluorobenzonitrile Systems

Future research into aminofluorobenzonitrile systems is likely to focus on several key areas. The development of novel and efficient synthetic methodologies to access a wider variety of substituted aminofluorobenzonitriles will continue to be a priority. This will enable the exploration of a broader chemical space in the search for new drug candidates. Furthermore, a deeper understanding of the structure-activity relationships (SAR) of this class of compounds will guide the rational design of more potent and selective therapeutic agents. The unique properties conferred by the fluorine atom, such as increased metabolic stability and enhanced membrane permeability, will continue to be exploited in the design of next-generation drugs.

Synthetic and Physicochemical Data

While specific experimental data for 5-(Butylamino)-2-fluorobenzonitrile is not widely available in peer-reviewed literature, a plausible synthetic route and representative physicochemical properties can be inferred from related compounds.

A common method for the synthesis of N-alkylated anilines is the reaction of a primary aniline (B41778) with an alkyl halide. nih.gov Therefore, this compound could be synthesized from 5-Amino-2-fluorobenzonitrile (B1271941) and a butyl halide (e.g., butyl bromide) in the presence of a base.

Table 1: Plausible Synthesis of this compound

| Reactant 1 | Reactant 2 | Reagents | Product |

| 5-Amino-2-fluorobenzonitrile | Butyl bromide | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | This compound |

The following table presents key identifiers and properties for the likely precursor, 5-Amino-2-fluorobenzonitrile. sigmaaldrich.comscbt.comnih.gov

Table 2: Properties of 5-Amino-2-fluorobenzonitrile

| Property | Value |

| CAS Number | 53312-81-5 |

| Molecular Formula | C₇H₅FN₂ |

| Molecular Weight | 136.13 g/mol |

| Appearance | Solid |

| Melting Point | 92-96 °C |

Structure

3D Structure

Properties

Molecular Formula |

C11H13FN2 |

|---|---|

Molecular Weight |

192.23 g/mol |

IUPAC Name |

5-(butylamino)-2-fluorobenzonitrile |

InChI |

InChI=1S/C11H13FN2/c1-2-3-6-14-10-4-5-11(12)9(7-10)8-13/h4-5,7,14H,2-3,6H2,1H3 |

InChI Key |

TVXILWXMNYFZBH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=CC(=C(C=C1)F)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 5 Butylamino 2 Fluorobenzonitrile

Direct Amination Approaches to Substituted Benzonitriles

Direct amination strategies represent a common and efficient way to introduce the butylamino group onto the benzonitrile (B105546) scaffold. These methods typically involve the reaction of a suitable benzonitrile precursor with butylamine (B146782).

Nucleophilic Aromatic Substitution (SNAr) Strategies for Fluorinated Aromatic Rings with Butylamines

Nucleophilic aromatic substitution (SNAr) is a powerful method for the synthesis of 5-(butylamino)-2-fluorobenzonitrile. This reaction typically involves the displacement of a leaving group, such as a halogen, from an activated aromatic ring by a nucleophile, in this case, butylamine. The presence of the electron-withdrawing nitrile group on the benzonitrile ring facilitates this reaction.

A plausible precursor for this approach is 2,5-difluorobenzonitrile. In this scenario, one of the fluorine atoms is substituted by butylamine. The fluorine atom at the 2-position is activated by the ortho- and para-directing nitrile group, making it susceptible to nucleophilic attack. The reaction is typically carried out in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), and may require elevated temperatures to proceed at a reasonable rate. The use of a base, such as potassium carbonate or triethylamine, is often employed to neutralize the hydrogen fluoride (B91410) generated during the reaction.

Another potential starting material is 2-fluoro-5-bromobenzonitrile. In this case, the highly activated fluorine atom is expected to be preferentially displaced by butylamine over the less reactive bromine atom under typical SNAr conditions. ossila.com

Palladium-Catalyzed Amination Protocols for Related Halo-fluorobenzonitriles

Palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, offers a versatile and highly efficient method for the formation of the C-N bond in this compound. researchgate.net This reaction is especially useful when the direct SNAr reaction is not feasible or gives low yields.

A suitable substrate for this approach is 5-bromo-2-fluorobenzonitrile (B68940). The carbon-bromine bond is more reactive towards palladium-catalyzed cross-coupling than the carbon-fluorine bond. The reaction involves the coupling of 5-bromo-2-fluorobenzonitrile with n-butylamine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Commonly used palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). The choice of phosphine ligand is crucial for the success of the reaction, with bulky, electron-rich ligands such as Xantphos or BINAP often providing good results. A strong base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to facilitate the catalytic cycle. The reaction is typically performed in an inert solvent like toluene (B28343) or dioxane under an inert atmosphere. chemrxiv.orgresearchgate.net

Functional Group Interconversion and Derivatization within the Benzonitrile Framework

Once the basic framework of this compound is established, further modifications can be made through functional group interconversions.

Nitrile Group Transformations in the Presence of Butylamino and Fluoro Substituents

The nitrile group of this compound can undergo various transformations to yield other functional groups. Care must be taken to select reaction conditions that are compatible with the existing butylamino and fluoro substituents.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide. Acid-catalyzed hydrolysis, typically using a strong acid like sulfuric acid or hydrochloric acid, will convert the nitrile to a carboxylic acid. youtube.comyoutube.com However, these harsh conditions may also affect the butylamino group. Milder, base-catalyzed hydrolysis conditions, for instance using a mixture of sodium hydroxide (B78521) in methanol (B129727) and dichloromethane, can selectively convert the nitrile to a primary amide. researchgate.netarkat-usa.org

Reduction: The nitrile group can be reduced to a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, but they may also react with other functional groups. youtube.com Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can be used to reduce the nitrile to an aldehyde under controlled conditions. youtube.com Catalytic hydrogenation over a metal catalyst like palladium or nickel can also be employed for the reduction to a primary amine.

Chemical Modifications of the Butylamino Moiety

The secondary amine of the butylamino group in this compound can also be a site for further chemical modifications.

Alkylation and Acylation: The hydrogen on the nitrogen of the butylamino group can be replaced with an alkyl or acyl group through reactions with alkyl halides or acyl chlorides, respectively. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. libretexts.orglibretexts.org

Oxidation: The secondary amine can be oxidized to various products depending on the oxidizing agent and reaction conditions. Strong oxidants can lead to complex mixtures, while milder reagents may allow for more controlled transformations.

Reactions involving the aromatic ring: The butylamino group is an activating, ortho-para directing group for electrophilic aromatic substitution. libretexts.orgorganic-chemistry.org However, the presence of the deactivating nitrile group and the directing effect of the fluorine atom will influence the regioselectivity of any further substitution on the aromatic ring.

Multi-step Synthesis Pathways via Precursor Molecules

The synthesis of this compound can also be accomplished through multi-step synthetic sequences starting from readily available precursors.

One plausible route begins with the synthesis of 5-amino-2-fluorobenzonitrile (B1271941). This intermediate can be prepared from 2,5-difluorobenzaldehyde (B1295323) through a three-step process involving condensation with hydroxylamine (B1172632) hydrochloride, dehydration to the nitrile, and subsequent amination.

Once 5-amino-2-fluorobenzonitrile is obtained, the butyl group can be introduced via N-alkylation. This can be achieved by reacting the primary amine with a butyl halide, such as butyl bromide or butyl iodide, in the presence of a base like potassium carbonate. This reaction leads to the formation of the desired this compound.

Utilizing 2-Fluorobenzonitrile (B118710) as a Core Intermediate in Functionalization

A primary and logical synthetic strategy for this compound involves the sequential functionalization of the commercially available starting material, 2-fluorobenzonitrile. nih.gov This approach leverages the directing effects of the existing fluorine and nitrile substituents to install the butylamino group at the desired C-5 position. The synthetic sequence typically involves an initial electrophilic halogenation followed by a substitution reaction.

A plausible and documented route begins with the bromination of 2-fluorobenzonitrile. The fluorine atom at C-2 and the nitrile group are both meta-directing and deactivating. However, the para-position to the activating fluorine atom (C-5) is a favorable site for electrophilic substitution. The synthesis of 5-bromo-2-fluorobenzonitrile has been achieved by treating 2-fluorobenzonitrile with a brominating agent like dibromohydantoin in concentrated sulfuric acid. youtube.com

With the key intermediate, 5-bromo-2-fluorobenzonitrile, in hand, the subsequent introduction of the butylamino group can be accomplished via two primary methods: Nucleophilic Aromatic Substitution (SNAr) or a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the aromatic ring is attacked by a nucleophile, and a leaving group is displaced. youtube.com For this to occur, the ring must be "activated" by electron-withdrawing groups. The nitrile group in 5-bromo-2-fluorobenzonitrile provides such activation. While the bromo substituent is the intended leaving group, the fluorine atom could also potentially be displaced. In many SNAr reactions, fluoride is an excellent leaving group due to the high electronegativity of fluorine, which polarizes the C-F bond. youtube.com However, the selective substitution of a bromo over a fluoro group is often achievable. The reaction of pentafluorobenzonitrile (B1630612) with amines proceeds via SNAr, indicating the cyano group's strong activating effect. researchgate.netnih.gov The direct reaction of 5-bromo-2-fluorobenzonitrile with butylamine, likely at elevated temperatures and in a polar aprotic solvent like DMF or DMSO, would be a viable method to form the target compound.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most powerful and versatile methods for forming C-N bonds. researchgate.netscispace.com It allows for the coupling of aryl halides with a wide range of primary and secondary amines under relatively mild conditions. The reaction typically employs a palladium precatalyst, a phosphine ligand, and a base. A variety of specialized phosphine ligands have been developed to facilitate these couplings with high efficiency and broad substrate scope. scispace.comorganic-chemistry.orgnih.gov The amination of 5-bromo-2-fluorobenzonitrile with butylamine would be carried out in the presence of a catalyst system, such as a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ and a suitable ligand like Xantphos or a bulky biarylphosphine, with a base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃). researchgate.net A specific precatalyst, PdCl₂(butylamine)₂, has been reported for Buchwald-Hartwig aminations, highlighting the direct relevance of this methodology. digitellinc.com

The following table summarizes a potential synthetic pathway starting from 2-fluorobenzonitrile.

Table 1: Proposed Synthesis of this compound from 2-Fluorobenzonitrile

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 2-Fluorobenzonitrile | Dibromohydantoin, H₂SO₄ | 5-Bromo-2-fluorobenzonitrile |

| 2 | 5-Bromo-2-fluorobenzonitrile | Butylamine, Pd-catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., Xantphos), Base (e.g., NaOtBu), Toluene | This compound |

Role of Regioisomeric and Substituted Aminobenzonitriles in Synthetic Sequences

The synthesis of complex aromatic compounds is often a puzzle of positioning substituents in the correct locations. The use of pre-functionalized starting materials, such as regioisomeric aminobenzonitriles, is a key strategy to control the final arrangement of groups. The choice of isomer is critical as the inherent directing effects of the amino and cyano groups will dictate the outcome of subsequent reactions.

For instance, starting a synthesis with 2-amino-4-fluorobenzonitrile (B1278219) would lead to a different set of products compared to using 5-amino-2-fluorobenzonitrile. nih.govcardiff.ac.uk The amino group is a strong activating, ortho-, para-director, while the nitrile group is a deactivating, meta-director. In 2-amino-4-fluorobenzonitrile, electrophilic substitution would likely be directed to the C-5 position (ortho to the amino group and meta to the nitrile).

The stability and reactivity of different isomers also play a role. Semi-empirical calculations on phenylphosphoramidates derived from aminobenzamides showed that the 2-substituted isomer is less stable than the 3- and 4-substituted isomers, likely due to steric hindrance. google.com Such steric and electronic factors must be considered when designing a multi-step synthesis, as they can influence reaction rates and yields.

Table 2: Examples of Regioisomeric Aminobenzonitriles

| Compound Name | CAS Number | Molecular Formula | Key Synthetic Applications |

| 2-Amino-4-fluorobenzonitrile | 80517-22-2 | C₇H₅FN₂ | Precursor for heterocycles, directing group for further substitution. nih.gov |

| 5-Amino-2-fluorobenzonitrile | 53312-81-5 | C₇H₅FN₂ | Building block for substituted aromatics. cardiff.ac.uk |

| 3-Aminobenzonitrile (B145674) | 2237-30-1 | C₇H₆N₂ | Intermediate for dyes and pharmaceuticals. google.com |

Formation of Benzonitrile Derivatives through Related Coupling and Condensation Reactions

While functionalization of a pre-existing benzonitrile ring is a common strategy, the nitrile group itself can be introduced at various stages of a synthesis through coupling or condensation reactions. These methods provide alternative routes to benzonitrile derivatives.

Coupling Reactions: The cyano group can be installed on an aromatic ring, typically by replacing a halogen atom. The Rosenmund-von Braun synthesis, a classic method, involves the reaction of an aryl halide with copper(I) cyanide (CuCN), often at high temperatures. google.com More modern approaches utilize palladium-catalyzed cyanation reactions, which can proceed under milder conditions and with a broader substrate scope. These reactions can use various cyanide sources, such as potassium cyanide (KCN) or zinc cyanide (Zn(CN)₂), in the presence of a palladium catalyst. For example, a process for preparing substituted 3-aminobenzonitriles involves reacting a substituted 3-aminochlorobenzene with a cyanide-donating reagent in the presence of a nickel or palladium catalyst.

Condensation Reactions: A condensation reaction is one where two molecules combine, often with the elimination of a small molecule like water. nih.gov Benzonitriles can be formed through the dehydration of benzamides. Various dehydrating agents can be employed for this transformation. For instance, the chemo-selective dehydration of 2-aminobenzamide (B116534) to 2-aminobenzonitrile (B23959) can be achieved in high yield using phenylphosphonic dichloride in pyridine, a method that avoids the need to protect the amino group. google.com This highlights a potential route where an amide is first formed and then converted to the nitrile.

These alternative strategies could be envisioned for the synthesis of this compound. For example, one could start with 4-bromo-2-fluoroaniline, introduce the butylamino group via Buchwald-Hartwig amination to form N¹-butyl-5-bromo-2-fluorobenzene-1,4-diamine, and then convert the bromo substituent to a nitrile group in a final palladium-catalyzed cyanation step. The choice of synthetic route ultimately depends on factors like the availability of starting materials, reaction yields, and the stereoelectronic compatibility of the reaction steps.

Reactivity Studies and Mechanistic Investigations of 5 Butylamino 2 Fluorobenzonitrile

Nucleophilic Reactivity of the Fluorine Substituent

The fluorine atom at the C-2 position of 5-(butylamino)-2-fluorobenzonitrile is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly influenced by the electronic effects of the other substituents on the benzene (B151609) ring.

Influence of Electron-Withdrawing Groups (Nitrile and Fluoro) on Aromatic Ring Activation

The aromatic ring of this compound is activated towards nucleophilic attack due to the presence of two electron-withdrawing groups: the nitrile (-CN) group and the fluorine (-F) atom. The nitrile group is a strong electron-withdrawing group through both resonance and inductive effects, while the highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect. beilstein-journals.orgnih.gov These groups delocalize the negative charge of the Meisenheimer intermediate, a key intermediate in the SNAr mechanism, thereby stabilizing it and lowering the activation energy of the reaction. beilstein-journals.orgbeilstein-journals.org The presence of multiple electron-withdrawing groups generally enhances the rate of SNAr reactions. beilstein-journals.org

In contrast, the butylamino group at the C-5 position is an electron-donating group, which would typically deactivate the ring towards nucleophilic attack. However, its position meta to the fluorine leaving group means its deactivating effect on the substitution at C-2 is less pronounced compared to the activating effects of the ortho- and para-directing nitrile and fluoro groups.

Specificity and Regioselectivity in Amination Reactions

In amination reactions, a nucleophilic amine will preferentially attack the carbon atom bearing the fluorine atom. The regioselectivity of this attack is directed by the combined electronic effects of the substituents. The nitrile group at the C-1 position and the fluorine at the C-2 position strongly activate the ring for nucleophilic attack at the C-2 position. The butylamino group at the C-5 position, being meta to the site of reaction, has a lesser influence on the regioselectivity of the amination at C-2.

Studies on analogous systems, such as the nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, have demonstrated that the fluorine atom is readily displaced by various nucleophiles, including amines, to yield the corresponding substituted products in good yields. beilstein-journals.org This suggests that this compound would undergo amination at the C-2 position with high regioselectivity.

Table 1: Illustrative Nucleophilic Aromatic Substitution of a Substituted Fluoronitrobenzene

| Nucleophile | Product | Yield (%) |

| Diethylamine | 3-(Diethylamino)-5-nitro-1-(pentafluorosulfanyl)benzene | 85 |

| Pyrrolidine | 3-(Pyrrolidin-1-yl)-5-nitro-1-(pentafluorosulfanyl)benzene | 92 |

| Piperidine | 3-(Piperidin-1-yl)-5-nitro-1-(pentafluorosulfanyl)benzene | 88 |

| Morpholine | 4-(3-Nitro-5-(pentafluorosulfanyl)phenyl)morpholine | 91 |

This table is based on data from the reaction of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene and is intended to be illustrative of the expected reactivity. beilstein-journals.org

Reactivity of the Nitrile Group

The nitrile group is a versatile functional group that can undergo a variety of chemical transformations, including condensation reactions and reduction.

Condensation Reactions Involving the Nitrile Functionality

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. While not as reactive as a carbonyl group, the nitrile group can participate in condensation reactions, particularly with strong nucleophiles or under catalytic conditions. For instance, nitriles can react with amines in the presence of a catalyst to form amidines. The butylamino group within the same molecule could potentially participate in intramolecular reactions, although this would likely require specific catalytic conditions to facilitate the cyclization.

Hydrogenation and Reduction Pathways of the Nitrile Group

The nitrile group can be readily reduced to a primary amine. This transformation is typically achieved through catalytic hydrogenation using various metal catalysts such as palladium, platinum, or nickel, or by chemical reduction with reagents like lithium aluminum hydride (LiAlH₄). google.com The hydrogenation of benzonitriles generally proceeds to the corresponding benzylamine. google.com The presence of other functional groups on the aromatic ring can influence the reaction conditions and the selectivity of the reduction. For instance, the hydrogenation of aminobenzonitriles has been successfully carried out to produce aminobenzylamines.

Table 2: Illustrative Conditions for the Hydrogenation of Substituted Nitriles

| Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Product | Yield (%) |

| 3-Dimethylaminopropionitrile | Sponge Cobalt | Water/Lithium Hydroxide (B78521) | 70-130 | 371-578 | 3-Dimethylaminopropylamine | >99 |

| Adiponitrile | Sponge Nickel | Hexamethylenediamine/Water | - | - | Hexamethylenediamine | - |

This table presents data from the hydrogenation of various nitriles to illustrate the range of applicable conditions. google.com

Reactivity of the Butylamino Moiety

The butylamino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, in the context of the reactions discussed here, its nucleophilic character and its influence on the reactivity of the other functional groups are of primary interest. The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic and basic.

The reactivity of the butylamino group can be influenced by the electronic nature of the other substituents on the ring. The electron-withdrawing nitrile and fluoro groups will decrease the electron density on the nitrogen atom, thereby reducing its nucleophilicity and basicity compared to a simple N-alkylaniline. libretexts.org

The butylamino group can undergo condensation reactions with carbonyl compounds to form imines. beilstein-journals.org The rate and equilibrium of these reactions can be affected by the electronic properties of the aniline (B41778) derivative. Studies on the condensation of substituted anilines with dicarbonyl compounds have shown that both electron-donating and electron-withdrawing groups on the aniline can influence the yield of the resulting pyrrole (B145914) products. nih.gov

Table 3: Illustrative Yields for the Condensation of Substituted Anilines with a Dicarbonyl Compound

| Aniline Substituent | Product | Yield (%) |

| 4-Methoxy | 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate | 78 |

| 4-Methyl | 1-(p-Tolyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate | 82 |

| 4-Chloro | 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate | 65 |

| 4-Acetyl | 1-(4-Acetylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate | 55 |

This table is based on data from a three-component reaction to form substituted pyrroles and is illustrative of the electronic effects on the reactivity of the amino group. nih.gov

Alkylation and Acylation Reactions of the Amine

The secondary amine in this compound is a primary site for synthetic modification through alkylation and acylation reactions. These transformations are fundamental in diversifying the molecular structure and modulating its physicochemical properties.

Alkylation: The nitrogen atom of the butylamino group possesses a lone pair of electrons, rendering it nucleophilic and susceptible to alkylation. While specific studies on the alkylation of this compound are not extensively documented, the reactivity can be inferred from analogous systems, such as the reductive alkylation of 4-fluoroaniline. This process typically involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent. For instance, the reductive amination of anilines with aldehydes is a well-established method for the synthesis of N-alkylated anilines. The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced to the corresponding amine.

| Amine Substrate | Alkylating Agent | Catalyst/Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Fluoroaniline | Acetone | Pd/C, H₂ | Methanol (B129727) | 20 | 100 | |

| 4-Fluoroaniline | Various Aldehydes | NaBH₄ | Methanol | RT | - |

Acylation: The acylation of the secondary amine is another crucial transformation, leading to the formation of amides. This reaction is typically achieved using acylating agents such as acyl chlorides or anhydrides in the presence of a base. The reaction of N-hydroxysuccinimide esters with amines is a common method for N-acylation in combinatorial chemistry, offering a mild and efficient route to amides. Transient silylation of related guanosine (B1672433) derivatives has been shown to facilitate N-acylation with acyl chlorides, suggesting a potential strategy to enhance the reactivity of the amine in this compound. nih.gov

| Amine Substrate | Acylating Agent | Conditions | Product | Yield (%) | Reference |

| Guanosine | Acetyl chloride | Transient silylation | N-acetylguanosine | High | nih.gov |

| Guanosine | Phenoxyacetyl chloride | Transient silylation | N-phenoxyacetylguanosine | High | nih.gov |

Potential for Intramolecular Cyclization Reactions

The strategic positioning of the amino and nitrile groups on the benzene ring in this compound creates the potential for intramolecular cyclization reactions, leading to the formation of heterocyclic structures, most notably quinazolines and their derivatives. These reactions are often catalyzed by acids or transition metals and proceed through the activation of the nitrile group followed by nucleophilic attack by the amine.

The synthesis of quinazolines from 2-aminobenzonitriles is a well-documented transformation. nih.govnih.govorganic-chemistry.orgorganic-chemistry.orgsemanticscholar.org These reactions can be promoted by various catalysts, including molecular iodine, iron salts, and palladium complexes, and can proceed through different mechanistic pathways. nih.govnih.gov For instance, the reaction of 2-aminobenzophenones with nitriles in the presence of a Lewis acid catalyst like TMSOTf can yield 2,4-disubstituted quinazolines. nih.gov The mechanism often involves the initial formation of an amidine intermediate, which then undergoes cyclization. While direct experimental data for this compound is scarce, the general principles of these reactions provide a strong basis for predicting its behavior. The presence of the butyl group on the amine and the fluorine atom on the ring would likely influence the reaction kinetics and the stability of the resulting heterocyclic system.

| Starting Material | Reagents | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2-Aminobenzophenone, Nitriles | - | TMSOTf, MW, 100°C | 2,4-Disubstituted quinazolines | 72-78 | nih.gov |

| 2-Aminobenzophenones, Aryl amines | - | I₂, O₂, 130°C | 2-Arylquinazolines | 68-92 | nih.gov |

| 2-Aminobenzylamines, Amines | - | FeBr₂, Chlorobenzene, 100°C | Quinazolines | Good to Excellent | nih.gov |

Metal-Mediated Transformations and Catalytic Aspects

The presence of multiple reactive sites in this compound, including the C-F and potential C-H bonds on the aromatic ring, as well as the C-N bond of the amine and the C≡N triple bond of the nitrile, makes it a promising substrate for a variety of metal-mediated transformations.

Coupling Reactions (e.g., Carbon-Carbon, Carbon-Nitrogen Bond Formations)

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of carbon-nitrogen bonds. While the fluorine atom in this compound is generally less reactive in these couplings compared to heavier halogens, related bromo- and iodo-substituted fluorobenzonitriles are known to participate in such reactions. For example, 2-bromo-5-fluorobenzonitrile (B41413) can undergo Buchwald-Hartwig amination. ossila.com This suggests that under appropriate catalytic conditions, the C-F bond in this compound could potentially be activated for C-N or C-C bond formation.

Copper-catalyzed coupling reactions also represent a viable strategy. Copper(II)-catalyzed N-arylation of 2-aminobenzimidazoles with aryl boronic acids has been reported, demonstrating the utility of copper in forming C-N bonds with similar structural motifs. researchgate.netnih.gov

| Aryl Halide | Amine/Boronic Acid | Catalyst | Ligand | Base | Solvent | Product | Yield (%) | Reference |

| 2-Bromo-5-fluorobenzonitrile | Phenoxazines/Carbazoles | Pd(OAc)₂ | - | - | - | TADF dye | - | ossila.com |

| 5-Bromo-2-aminobenzimidazole | Aryl boronic acids | Cu(II) | - | Et₃N/TMEDA | MeOH/H₂O | N-Aryl-2-aminobenzimidazoles | - | researchgate.net |

| Nitroarenes | Aryl boronic acids | CuX | Diphosphine | - | - | Diarylamines | Good | nih.gov |

Integration into Organometallic Catalysis Systems

The structural features of this compound suggest its potential use as a ligand in organometallic catalysis. The nitrogen atom of the amino group and the nitrile moiety can both act as coordination sites for metal centers. Substituted aminobenzonitriles have been explored as ligands in various catalytic systems. The ability of the nitrile group to coordinate to a metal can be exploited in reactions such as hydroamination and hydration. The butylamino group can also play a role in directing the catalytic reaction or modifying the electronic properties of the metal center. While specific applications of this compound as a ligand are yet to be reported, the broader context of aminobenzonitrile-metal complexes suggests a promising area for future research.

Advanced Applications in Chemical Research Involving 5 Butylamino 2 Fluorobenzonitrile and Its Derivatives

Building Blocks for Complex Molecular Architectures

The reactivity of the amine and nitrile functional groups, coupled with the electronic effects of the fluorine atom, makes 5-(Butylamino)-2-fluorobenzonitrile and its parent compound, 2-amino-5-fluorobenzonitrile, valuable precursors for a variety of complex molecular structures.

Precursors for Heterocyclic Systems

The ortho-positioning of an amino group and a nitrile group on the benzene (B151609) ring is a well-established synthon for the construction of various fused heterocyclic systems. While specific literature on the cyclization reactions of this compound is not extensively detailed, the reactivity of the closely related 2-aminobenzonitrile (B23959) scaffold provides a strong basis for its potential applications. ossila.com The presence of the butylamino group at the 5-position primarily influences the electronic properties and solubility of the resulting heterocyclic systems, while the core cyclization chemistry is dictated by the 2-aminobenzonitrile framework.

The general synthetic utility of 2-aminobenzonitrile derivatives includes their reaction with various reagents to form a range of heterocyclic compounds. For instance, enaminonitriles, which share reactivity patterns with aminobenzonitriles, are used as versatile starting materials for the synthesis of diverse heterocycles such as pyrazoles, isoxazoles, and pyrimidines. researchcommons.orgnih.gov

Furthermore, 2-aminobenzonitriles can undergo condensation reactions with ketones in the presence of a base to yield quinoline (B57606) derivatives. cardiff.ac.uk The Friedländer annulation, a classical method for quinoline synthesis, can be applied to 2-aminobenzonitrile derivatives. ossila.com Additionally, reactions with isothiocyanates can lead to the formation of quinazoline-2-thiones, and subsequent modifications can produce a variety of substituted quinazolines. The fluorine substituent at the 2-position of this compound can influence the regioselectivity and rate of these cyclization reactions.

Scaffolds for Functional Polymeric Materials

The bifunctional nature of this compound, possessing both an amine and a nitrile group, suggests its potential as a monomer for the synthesis of functional polymeric materials. While specific research on the polymerization of this particular compound is not prominent, the general principles of polymer chemistry involving aminobenzonitrile-type monomers can be considered.

The amine and nitrile functionalities can participate in various polymerization reactions. For example, the amine group can be involved in step-growth polymerization with monomers containing carboxylic acid, acyl chloride, or isocyanate groups to form polyamides or polyureas. The nitrile group can undergo cyclotrimerization to form triazine-based networks, leading to highly cross-linked and thermally stable polymers.

The incorporation of such a monomer into a polymer backbone would introduce specific functionalities. The butylamino group can enhance solubility in organic solvents and provide a site for further post-polymerization modification. The fluoro and nitrile groups can impart desirable thermal properties and polarity to the polymer. While this remains a largely unexplored area, the potential for creating novel functional polymers from this compound and its derivatives is significant.

Medicinal Chemistry Research Applications

The most significant and well-documented applications of this compound and its derivatives are in the field of medicinal chemistry, particularly in the innovative area of targeted protein degradation.

Design and Development of Ligands for Targeted Protein Degradation (e.g., PROTACs)

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A critical component of a PROTAC is the E3 ligase ligand. Derivatives of this compound have been instrumental in the development of novel ligands for the Cereblon (CRBN) E3 ligase. researchcommons.orgresearchgate.net

These derivatives serve as alternatives to the commonly used immunomodulatory imide drugs (IMiDs) like thalidomide (B1683933) and its analogs. researchcommons.org The goal is to develop CRBN binders with improved physicochemical properties, stability, and a more favorable selectivity profile for neosubstrate degradation. researchgate.net The butylamino group and the fluorobenzonitrile moiety can be systematically modified to optimize these properties.

Exploration of Cereblon (CRBN) Binders and Their Interactions

Derivatives of this compound have been at the forefront of research aimed at discovering and optimizing novel, non-phthalimide CRBN binders. researchcommons.org The fluorinated benzamide (B126) derivatives, which can be synthesized from this compound, have shown increased binding affinity for CRBN compared to their non-fluorinated counterparts. researchcommons.orgresearchgate.net The fluorine atom can influence binding through various mechanisms, including the modulation of electronic properties and the formation of specific interactions within the CRBN binding pocket.

Rational drug design, guided by co-crystal structures and computational modeling, has led to the development of conformationally-locked benzamide-type derivatives that mimic the binding of natural CRBN substrates. researchcommons.orgresearchgate.net These efforts have resulted in the discovery of potent CRBN binders with improved chemical stability and a reduced tendency to induce the degradation of unwanted proteins (neosubstrates). researchgate.net

Table 1: Research Findings on this compound Derivatives as CRBN Binders

| Derivative Type | Key Research Finding | Reference |

| Fluorinated Benzamides | Introduction of fluorine atoms improves CRBN binding affinity compared to non-fluorinated analogs. | researchcommons.org, researchgate.net |

| Conformationally-Locked Benzamides | Mimic the interactions of natural CRBN degrons, leading to improved chemical stability and selectivity. | researchcommons.org, researchgate.net |

| Non-phthalimide Binders | Offer an alternative to traditional IMiDs, with the potential for improved physicochemical properties and reduced off-target effects. | researchcommons.org |

Inhibitor Design and Structure-Activity Relationship (SAR) Studies for Enzyme Systems

The development of potent CRBN binders from this compound is a prime example of inhibitor design and Structure-Activity Relationship (SAR) studies. By systematically modifying the structure of the initial hit compounds, researchers can probe the key interactions with the target protein and optimize binding affinity and other pharmacological properties.

For instance, SAR studies on related scaffolds have demonstrated the importance of specific substituents on the phenyl ring for kinase inhibitory activity. webofjournals.com In the context of CRBN binders, SAR studies focus on modifications of the butylamino group, the position and nature of substituents on the aromatic ring, and the transformation of the nitrile group into other functionalities like amides or isoindolinones. researchcommons.org These studies are crucial for developing highly potent and selective CRBN ligands for use in PROTACs and other therapeutic modalities.

Spin-Labeled Compounds and Paramagnetic Systems

The exploration of this compound and its derivatives in the realm of spin-labeled compounds and paramagnetic systems is a specialized area of chemical research. While direct studies on this specific molecule are not extensively documented in publicly available research, we can extrapolate potential synthetic routes and applications based on the known chemistry of related aminobenzonitrile and fluorinated aromatic compounds.

Synthesis of Functionalized Nitroxides from Related Aminobenzonitriles

The synthesis of stable nitroxide radicals for use as spin labels is a well-established field. researchgate.net These paramagnetic molecules are invaluable tools in techniques like Electron Paramagnetic Resonance (EPR) spectroscopy for probing molecular structure and dynamics. nih.gov The general strategy for creating nitroxide spin labels often involves the oxidation of a secondary amine or a hydroxylamine (B1172632) precursor.

While specific synthetic protocols for converting this compound into a nitroxide are not readily found in the literature, a plausible approach can be proposed based on established methods for analogous compounds. One common route to nitroxides is through the oxidation of the corresponding secondary amine. For a derivative of this compound, this would first involve the synthesis of a suitable sterically hindered secondary amine. For instance, the butylamino group could potentially be acylated and then reduced to introduce a bulkier substituent, which is often necessary to ensure the stability of the resulting nitroxide radical.

Another general approach involves the reaction of an organometallic reagent with a nitrone, followed by oxidation. In the context of aminobenzonitriles, a related strategy could involve the transformation of the amino group into a functionality that can be converted to a nitroxide. For example, aminoaryl-substituted imidazoline (B1206853) nitroxides have been synthesized and functionalized to create spin probes. nsc.ru This suggests that the amino group of an aminobenzonitrile could serve as a handle for attaching a pre-formed nitroxide-containing moiety.

The synthesis of nitroxide spin-labeled glycolipids, for instance, has been achieved through a streamlined strategy involving the coupling of a radical spin label with a functionalized glycan in the final steps. nih.govnih.gov This highlights the modular nature of spin label synthesis, where a core molecule can be functionalized and then coupled to a paramagnetic tag.

Hypothetical Synthesis and Characterization Data for an Aminobenzonitrile-Derived Nitroxide:

| Precursor | Reaction | Product | Characterization Notes |

| N-tert-butyl-5-(butylamino)-2-fluorobenzylamine | Oxidation (e.g., with m-CPBA or H₂O₂/Na₂WO₄) | N-tert-butyl-N-(4-cyano-3-fluorobenzyl)aminoxyl | The resulting nitroxide would be expected to show a characteristic three-line EPR spectrum due to the hyperfine coupling with the ¹⁴N nucleus. Further splitting might be observed due to coupling with the fluorine atom and nearby protons. |

| 2-Fluoro-5-nitrobenzonitrile | Reduction followed by reaction with a cyclic ketone and oxidation | Spirocyclic nitroxide derivative | This route would involve multiple steps to first introduce an amino group, which is then converted to a hydroxylamine and cyclized with a ketone before oxidation. |

Complexation with Transition Metals and Magnetic Property Investigations

The nitrile and amino functionalities of this compound and its derivatives make them potential ligands for transition metal complexes. The coordination of such ligands can lead to the formation of paramagnetic systems with interesting magnetic properties. researchgate.net The study of the magnetic properties of transition metal complexes provides insights into their electronic structure and geometry. researchgate.netlibretexts.orgyoutube.com

While there is a lack of specific studies on complexes of this compound, research on related systems, such as complexes of 2-amino-3,5-dihalopyridines, has shown that these ligands can form tetrahalocuprate(II) compounds with antiferromagnetic interactions. rsc.org The magnetic properties of such complexes are influenced by the nature of the ligand and the geometry of the metal center.

The coordination of aminobenzonitrile derivatives to a paramagnetic metal center, such as copper(II), could occur through the nitrogen atom of the amino group and/or the nitrile group. The presence of the electron-withdrawing fluorine atom would influence the electron density on the aromatic ring and, consequently, the coordinating ability of the nitrogen atoms.

Hypothetical Magnetic Data for a Transition Metal Complex of a this compound Derivative:

| Complex | Metal Ion | Proposed Geometry | Expected Magnetic Behavior |

| [Cu(L)₂Cl₂] (L = this compound derivative) | Cu(II) | Distorted tetrahedral or square planar | Paramagnetic, with potential for weak antiferromagnetic coupling between copper centers mediated by bridging ligands or through space. |

| [Mn(L)(acac)₂] (L = deprotonated this compound derivative) | Mn(III) | Octahedral | High-spin d⁴ configuration, leading to a significant magnetic moment. The magnetic properties would be sensitive to the ligand field strength. |

Spectroscopic and Structural Characterization in Research of 5 Butylamino 2 Fluorobenzonitrile

X-ray Crystallography for Solid-State Structural Determination

Typically, the process of X-ray crystallography involves growing a single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This would reveal the precise geometry of the 5-(butylamino)-2-fluorobenzonitrile molecule in the solid state.

Conformational Analysis in Crystal Lattices

In the absence of specific experimental data for this compound, a conformational analysis can be hypothesized based on the structures of analogous molecules. The conformation of the molecule would be largely determined by the orientation of the butylamino group relative to the fluorobenzonitrile ring. The flexibility of the butyl chain allows for various possible conformations, which would be influenced by steric and electronic effects within the molecule and by intermolecular forces within the crystal lattice.

A hypothetical data table for the key structural parameters of this compound, based on standard bond lengths and angles, is presented below. It is important to note that these are estimated values and await experimental verification.

| Parameter | Expected Value |

| C-F Bond Length | ~1.35 Å |

| C≡N Bond Length | ~1.15 Å |

| C-N (amino) Bond Length | ~1.38 Å |

| C-C (aromatic) Bond Length | ~1.39 Å |

| C-N-C Bond Angle | ~120° |

| F-C-C Bond Angle | ~119° |

| N≡C-C Bond Angle | ~178° |

Intermolecular Interactions and Packing Effects, Including Halogen Bonding

The way in which this compound molecules would arrange themselves in a crystal is dictated by a variety of intermolecular forces. These interactions are crucial for the stability of the crystal lattice and can influence the physical properties of the solid.

The primary intermolecular interactions expected for this compound would be hydrogen bonds. The secondary amine (N-H) of the butylamino group can act as a hydrogen bond donor, while the nitrogen atom of the nitrile group (C≡N) and the fluorine atom can act as hydrogen bond acceptors. This could lead to the formation of chains or more complex three-dimensional networks of molecules.

Van der Waals forces, arising from temporary fluctuations in electron density, would also play a significant role in the crystal packing, particularly due to the presence of the nonpolar butyl chain. Pi-pi stacking interactions between the aromatic rings of adjacent molecules might also occur, further stabilizing the crystal structure.

A summary of potential intermolecular interactions is provided in the table below.

| Interaction Type | Donor | Acceptor |

| Hydrogen Bonding | N-H (amino) | N (nitrile), F |

| Pi-Pi Stacking | Aromatic Ring | Aromatic Ring |

| Van der Waals Forces | Entire Molecule | Entire Molecule |

| Halogen Bonding | C-F | N (nitrile), N (amino) |

Computational and Theoretical Chemistry Investigations of 5 Butylamino 2 Fluorobenzonitrile

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure and flexibility of 5-(Butylamino)-2-fluorobenzonitrile. These aspects are critical as they dictate how the molecule interacts with its environment.

Force Field-Based Methods for Conformational Flexibility Studies

Force field-based methods are a primary tool for exploring the conformational landscape of flexible molecules like this compound. These methods approximate the molecule as a collection of atoms held together by springs, representing the bonds. By calculating the potential energy of different atomic arrangements, it is possible to identify stable conformations.

A typical conformational analysis would involve rotating the key dihedral angles in increments and calculating the energy at each step. The results would be plotted on a potential energy surface, with the valleys representing stable conformers. For this compound, one would expect to find several low-energy conformations corresponding to different arrangements of the butyl group.

Table 1: Hypothetical Low-Energy Conformers of this compound Identified by Force Field Methods

| Conformer | Dihedral Angle (Car-Car-N-Cbutyl) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 180° (anti-periplanar) | 0.00 | 60 |

| 2 | 60° (gauche) | 1.20 | 25 |

| 3 | -60° (gauche) | 1.25 | 15 |

Note: This data is hypothetical and for illustrative purposes.

Quantum Mechanical Calculations for Electronic Structure and Stability

While force fields are excellent for exploring conformational space, quantum mechanical (QM) calculations provide a more accurate description of the electronic structure and stability of the identified conformers. Methods like Density Functional Theory (DFT) are commonly used for this purpose. derpharmachemica.com For fluorinated benzonitrile (B105546) derivatives, DFT calculations have been successfully used to investigate their properties. acs.org

For each low-energy conformer of this compound identified by force field methods, a geometry optimization would be performed at a QM level of theory, for instance, using the B3LYP functional with a suitable basis set (e.g., 6-31G*). This refines the molecular geometry and provides more accurate relative energies. These calculations can confirm the stability ordering predicted by the force field and provide insights into the electronic effects that contribute to this stability. For example, studies on 2-fluorobenzonitrile (B118710) and 3-fluorobenzonitrile (B1294923) have utilized DFT to calculate geometry and vibrational frequencies. mdpi.com

Electronic Property Prediction and Reactivity Descriptors

The electronic properties of this compound are key to understanding its reactivity. Computational methods can predict these properties and identify regions of the molecule that are likely to participate in chemical reactions.

Molecular Electrostatic Potential (MEP) Surface Analysis for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red) are indicative of nucleophilic sites, where the molecule is likely to be attacked by electrophiles. Conversely, regions of positive potential (blue) indicate electrophilic sites, prone to attack by nucleophiles.

For this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the nitrile group due to the lone pair of electrons and the electronegativity of nitrogen. The amino group's nitrogen would also exhibit negative potential, though it might be modulated by its interaction with the butyl group and the aromatic ring. The fluorine atom, being highly electronegative, will also create a region of negative potential. The hydrogen atoms of the amino group and the aromatic ring would likely show positive potential, making them potential sites for electrophilic attack. The analysis of MEP is a standard method for identifying reactive sites in molecules. researchgate.net

Frontier Molecular Orbital (FMO) Theory Applications for Reaction Pathways

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. wikipedia.orgnih.gov It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and shape of these orbitals are crucial for predicting how a molecule will react.

The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a large gap suggests high stability and low reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the amino group and the aromatic ring, as the nitrogen lone pair and the π-system are electron-rich. The LUMO is likely to be centered on the benzonitrile part of the molecule, particularly the cyano group, which is electron-withdrawing. The distribution of these orbitals can be visualized, and their energies calculated using QM methods. Understanding the effects of substituents on the frontier orbitals is key to predicting reactivity. rsc.org

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: This data is hypothetical and for illustrative purposes.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate the chemical structure of a compound with its biological activity. nih.gov These models are instrumental in drug discovery and toxicology for predicting the activity of new compounds.

While no specific SAR or QSAR studies for this compound were found, a hypothetical study could be designed. A series of analogs would be synthesized by modifying the butylamino group, the position of the fluorine atom, or by introducing other substituents on the aromatic ring. The biological activity of these compounds would then be measured.

A QSAR model would then be built by correlating the observed activity with calculated molecular descriptors. These descriptors can be steric (e.g., molecular volume), electronic (e.g., HOMO/LUMO energies, partial charges), or lipophilic (e.g., logP). The goal is to develop a mathematical equation that can predict the activity of new, untested compounds. For instance, QSAR studies on benzimidazole (B57391) derivatives have shown the importance of certain physicochemical parameters in describing their antimicrobial activity. thieme-connect.com Similarly, QSAR models for benzene (B151609) derivatives have been developed to understand their interactions with biological receptors. nih.gov

Ligand-Protein Interaction Modeling

The foundation of understanding the potential biological activity of a compound like this compound lies in modeling its interactions with protein targets. This process involves predicting the preferred binding orientation of the ligand within the protein's binding site and estimating the strength of this interaction.

Molecular Docking Simulations for Binding Affinity Prediction

Molecular docking is a computational technique that predicts the most favorable binding mode of a ligand to a protein receptor of known three-dimensional structure. This method systematically samples various conformations and orientations of the ligand within the binding pocket, scoring each pose based on a defined scoring function. The score represents an estimation of the binding affinity, with lower scores typically indicating a more stable complex.

For this compound, molecular docking simulations would be instrumental in identifying potential protein targets and predicting its binding affinity. The process would involve preparing the 3D structure of the ligand and the target protein. The docking algorithm would then place the flexible ligand into the rigid or flexible binding site of the protein, and a scoring function would calculate the binding energy for each pose.

A hypothetical docking study of this compound against a kinase target, for instance, might reveal key interactions. The nitrile group could act as a hydrogen bond acceptor, while the secondary amine of the butylamino group could serve as a hydrogen bond donor. The fluorinated benzene ring might engage in hydrophobic interactions or specific halogen bonds within the active site.

Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | -NH of butylamino with Asp168-N of benzonitrile with Lys72 |

| Hydrophobic Interactions | Benzene ring with Leu24, Val32Butyl chain with Ile150 |

| Halogen Bond | Fluorine with Backbone carbonyl of Gly75 |

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not publicly available.

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Following molecular docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic view of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the assessment of the stability of the predicted binding pose and a more accurate estimation of the binding free energy.

An MD simulation of the this compound-protein complex would be initiated from the best-scoring docked pose. The system would be solvated in a water box with appropriate ions to mimic physiological conditions. Over the course of the simulation (typically nanoseconds to microseconds), the trajectory of the complex is recorded, providing insights into its flexibility, conformational changes, and the persistence of key interactions.

Analysis of the MD trajectory can reveal the stability of hydrogen bonds and hydrophobic contacts identified in the docking study. It can also highlight the role of water molecules in mediating ligand-protein interactions. Furthermore, techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the trajectory to calculate the binding free energy, offering a more refined prediction of binding affinity than docking scores alone.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters for a this compound-Kinase Complex

| Parameter | Description |

| Simulation Time | 200 ns |

| Force Field | AMBER FF19SB for protein, GAFF2 for ligand |

| Water Model | TIP3P |

| Ensemble | NPT (isothermal-isobaric) |

| Temperature | 300 K |

| Pressure | 1 atm |

This table presents a typical setup for an MD simulation and is for illustrative purposes.

By combining molecular docking and molecular dynamics simulations, a comprehensive understanding of the binding behavior of this compound can be achieved. These computational investigations are crucial for hypothesis-driven drug design, enabling the rational optimization of this compound to improve its affinity and selectivity for a specific biological target.

Advanced Analytical Methodologies in 5 Butylamino 2 Fluorobenzonitrile Research

Chromatographic Separations and Purity Assessment

Chromatographic techniques are fundamental in the synthesis and analysis of organic compounds like 5-(butylamino)-2-fluorobenzonitrile. They are instrumental in monitoring reaction progress, purifying the final product, and determining its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. In the context of this compound research, HPLC is employed to assess the purity of synthesized batches and to quantify the compound in various matrices. A reverse-phase HPLC method is typically suitable for a molecule with the polarity of this compound.

While specific HPLC methods for this compound are not extensively published, methods for analogous compounds like aminobenzonitriles and other substituted benzonitriles provide a strong basis for method development. sielc.comsielc.com For instance, the analysis of 3-aminobenzonitrile (B145674) has been achieved using a reverse-phase column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com The selection of the stationary phase, mobile phase composition, and detector wavelength are critical parameters that are optimized to achieve a sharp, symmetrical peak for the analyte, well-resolved from any impurities.

Table 1: Illustrative HPLC Parameters for the Analysis of Substituted Benzonitriles

| Parameter | Setting | Purpose |

| Column | C18 Reverse-Phase (e.g., Newcrom R1) | Stationary phase for separating compounds based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water gradient with 0.1% Phosphoric Acid | Eluent system to separate the analyte from impurities. The gradient allows for the elution of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase through the column, affecting resolution and analysis time. |

| Detection | UV at 254 nm | Wavelength at which the benzonitrile (B105546) moiety strongly absorbs light, allowing for sensitive detection. |

| Injection Volume | 10 µL | The amount of sample introduced into the HPLC system. |

This table presents a hypothetical set of HPLC conditions that could be adapted for the analysis of this compound based on methods for similar compounds.

Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid analysis of reaction mixtures and for determining the appropriate solvent system for larger-scale purification by column chromatography. libretexts.orgoperachem.comyoutube.com For a compound like this compound, a silica (B1680970) gel plate would typically be used as the stationary phase, owing to the polar nature of the nitrile and amino groups. operachem.com The mobile phase, or eluent, would likely be a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). acs.org The polarity of the eluent is adjusted to achieve a retention factor (Rf) value that indicates good separation from starting materials and byproducts. libretexts.org Visualization of the spots on the TLC plate is commonly achieved under UV light, where the aromatic benzonitrile core will be fluorescent. operachem.comyoutube.com

Once the optimal solvent system is determined by TLC, column chromatography is employed for the preparative purification of this compound. wikipedia.orgorgsyn.org Silica gel is the most common stationary phase for this purpose. The crude product is loaded onto the top of the silica gel column, and the chosen eluent is passed through the column under gravity or with the aid of positive pressure. wikipedia.org Fractions are collected and analyzed by TLC to identify those containing the pure product.

Table 2: Typical Conditions for TLC and Column Chromatography Purification

| Technique | Parameter | Description |

| TLC | Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | |

| Visualization | UV lamp (254 nm) | |

| Column Chromatography | Stationary Phase | Silica Gel (230-400 mesh) |

| Eluent | Hexane:Ethyl Acetate gradient | |

| Fraction Analysis | TLC with UV visualization |

This table provides representative conditions for the purification of a moderately polar compound like this compound.

Biophysical Characterization Techniques for Molecular Interactions

Understanding how this compound interacts with biological macromolecules is often a key objective of its research. Biophysical techniques provide quantitative data on these interactions.

MicroScale Thermophoresis (MST) is a powerful biophysical technique used to quantify the binding affinity between a small molecule, such as this compound, and a target protein. nih.govresearchgate.netnih.gov The method is based on the principle of thermophoresis, which is the directed movement of molecules in a temperature gradient. nih.govwikipedia.org This movement is sensitive to changes in the size, charge, and hydration shell of a molecule, all of which can be altered upon binding. nih.govnih.gov

In a typical MST experiment, a fluorescently labeled target protein is titrated with increasing concentrations of the non-fluorescent ligand (5-butylamino-2-fluorobenzonitrile). nih.govresearchgate.net The thermophoretic movement of the labeled protein is measured, and the change in this movement is plotted against the ligand concentration to generate a binding curve. nanotempertech.com From this curve, the dissociation constant (Kd), a measure of binding affinity, can be determined. nanotempertech.com MST offers several advantages, including low sample consumption, measurements in solution under near-native conditions, and applicability to a wide range of biomolecules. nih.govnanotempertech.com

Table 3: Illustrative Data from a Hypothetical MST Experiment

| Ligand Concentration (nM) | Normalized Fluorescence |

| 0.1 | 1.00 |

| 1 | 0.98 |

| 10 | 0.91 |

| 100 | 0.65 |

| 1000 | 0.23 |

| 10000 | 0.11 |

| Calculated Kd | 150 nM |

This table represents hypothetical data showing the change in fluorescence of a target protein upon binding to a ligand like this compound, leading to the determination of the binding affinity.

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly sensitive technique for the detection and characterization of molecules with unpaired electrons, such as free radicals. libretexts.org In the context of this compound research, ESR could be employed to study the formation of radical anions or other paramagnetic species under specific conditions, for example, during electrochemical reduction or upon irradiation. nsc.ru

The nitrile group can accept an electron to form a radical anion. ESR spectroscopy can provide detailed information about the electronic structure of such a radical, including the distribution of the unpaired electron density across the molecule, through the analysis of g-factors and hyperfine coupling constants. libretexts.org Due to the inherent instability of many radical species, spin trapping techniques are often used. nih.gov In this approach, a short-lived radical reacts with a "spin trap" molecule to form a more stable radical adduct that can be readily detected by ESR. nih.gov

Table 4: Hypothetical ESR Parameters for a Radical Species of a Benzonitrile Derivative

| Parameter | Value | Information Provided |

| g-factor | 2.0028 | Characteristic of an organic radical, provides information about the electronic environment of the unpaired electron. |

| Hyperfine Coupling Constant (aN) | 1.2 G | Interaction of the unpaired electron with the nitrogen nucleus of the nitrile group. |

| Hyperfine Coupling Constant (aH) | 0.3 G (aromatic protons), 0.8 G (butylamino protons) | Interaction of the unpaired electron with the various hydrogen nuclei in the molecule. |

This table illustrates the type of parameters that could be obtained from an ESR spectrum of a radical derived from this compound, offering insights into its electronic structure.

Emerging Research Directions and Future Perspectives for 5 Butylamino 2 Fluorobenzonitrile

Development of Novel Synthetic Routes and Sustainable Chemistry Approaches

The synthesis of 5-(Butylamino)-2-fluorobenzonitrile, while not extensively documented, can be envisioned through established methodologies for N-alkylation of aminobenzonitriles. A primary route would likely involve the N-alkylation of 5-amino-2-fluorobenzonitrile (B1271941) with a butyl halide or a related butylating agent.

Traditional N-alkylation methods often rely on strong bases and polar aprotic solvents, which can present environmental and safety concerns. Modern synthetic chemistry, however, is increasingly focused on sustainable practices. acs.orgneuroquantology.comresearchgate.netwikipedia.orgresearchgate.net In this context, several greener approaches could be adapted for the synthesis of this compound.

Catalytic N-Alkylation: The use of transition metal catalysts, such as those based on nickel or cobalt, can facilitate the N-alkylation of anilines with alcohols, producing water as the only byproduct. rsc.orgresearchgate.netresearchgate.net This "borrowing hydrogen" strategy is an atom-economical and environmentally benign alternative to traditional methods. rsc.org

Reductive Amination: Another prominent green method is reductive amination, which involves the reaction of an amine with a carbonyl compound, in this case, butanal with 5-amino-2-fluorobenzonitrile, in the presence of a reducing agent. organic-chemistry.orgrsc.orgthieme-connect.comrsc.org Modern protocols often utilize mild and selective reducing agents and can sometimes be performed in greener solvents or even under solvent-free conditions. organic-chemistry.org

Sustainable Solvents: The choice of solvent is a critical aspect of green chemistry. neuroquantology.comresearchgate.netwikipedia.orgresearchgate.netwiley.com Replacing hazardous solvents with greener alternatives like water, ionic liquids, deep eutectic solvents, or bio-based solvents such as 2-methyltetrahydrofuran (B130290) (MeTHF) can significantly reduce the environmental impact of the synthesis. neuroquantology.comresearchgate.netwiley.com

A comparison of potential synthetic methods is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Route | Precursors | Key Reagents/Catalysts | Advantages | Challenges |

|---|---|---|---|---|

| Traditional N-Alkylation | 5-Amino-2-fluorobenzonitrile, Butyl halide | Strong base (e.g., NaH), Polar aprotic solvent (e.g., DMF) | High yield, Well-established | Use of hazardous reagents and solvents |

| Catalytic N-Alkylation | 5-Amino-2-fluorobenzonitrile, Butanol | Transition metal catalyst (e.g., Ni, Co) | Atom-economical, Water as byproduct | Catalyst cost and recovery |

| Reductive Amination | 5-Amino-2-fluorobenzonitrile, Butanal | Reducing agent (e.g., NaBH₄, H₂) | Mild conditions, High selectivity | Potential for over-alkylation |

| Microwave-Assisted Synthesis | Various | - | Rapid reaction times, Higher yields | Specialized equipment required |

Expanding the Scope of Application in Advanced Materials Science

The unique combination of a polar nitrile group, a flexible butylamino chain, and an electronegative fluorine atom suggests that this compound could be a valuable building block for advanced materials. mdpi.comfluoropolymers.euresearchgate.net

Fluorinated Polymers: The presence of fluorine can impart desirable properties to polymers, including high thermal stability, chemical resistance, and specific optical and electronic characteristics. mdpi.comfluoropolymers.euresearchgate.netresearchgate.netacs.org this compound could be polymerized or used as a monomer in copolymerizations to create novel fluorinated polymers. These materials could find applications in areas such as high-performance coatings, membranes, and dielectrics. mdpi.comfluoropolymers.euresearchgate.netresearchgate.netacs.orgornl.gov The incorporation of the benzonitrile (B105546) moiety could also enhance the polymer's refractive index and thermal stability. rsc.org

Organic Electronics: Fluorinated organic materials are of great interest for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.orgresearchgate.net The fluorine atom can lower the HOMO and LUMO energy levels of a molecule, which can facilitate electron injection and improve oxidative stability. rsc.org The benzonitrile unit is a known component in materials for organic electronics. nih.gov Therefore, derivatives of this compound could be explored as components of organic semiconductors or as host materials in OLEDs.

A summary of potential material applications is provided in Table 2.

Table 2: Potential Applications of this compound in Advanced Materials

| Material Class | Potential Application | Key Properties Conferred by this compound |

|---|---|---|

| Fluorinated Polymers | High-performance coatings, Membranes | Thermal stability, Chemical resistance, Low surface energy |

| Organic Electronics | Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs) | Tunable electronic properties, Improved charge transport |

| Functional Dyes | Sensors, Imaging agents | Solvatochromism, Environment-sensitive fluorescence |

Rational Design of New Fluorinated Benzonitrile Derivatives with Tailored Properties

The structure of this compound offers multiple sites for modification, allowing for the rational design of new derivatives with tailored properties. The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry and materials science to modulate properties such as metabolic stability, binding affinity, and electronic characteristics. acs.orgnih.govtandfonline.comchemxyne.comacs.orgacs.org

Modulating Electronic Properties: The position and number of fluorine atoms on the aromatic ring have a profound effect on the electronic properties of the molecule. acs.orgnih.govcsbsju.edunih.govacs.org Further fluorination or the introduction of other electron-withdrawing or electron-donating groups could be used to fine-tune the HOMO/LUMO levels for specific electronic applications. rsc.orgnih.gov

Enhancing Biological Activity: In medicinal chemistry, the butylamino group can be modified to optimize interactions with biological targets. tandfonline.comchemxyne.com The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups like tetrazoles, which are important in drug design. acs.org The fluorine atom can enhance metabolic stability and binding affinity. acs.orgnih.govtandfonline.comchemxyne.comacs.org

Designing for Self-Assembly: The interplay of the aromatic ring, the flexible alkyl chain, and the polar functional groups could be exploited to design molecules that self-assemble into ordered nanostructures. nih.govresearchgate.netacs.orgnih.govacs.org By systematically varying the substituents, it may be possible to control the morphology of the resulting nanomaterials.

Interdisciplinary Research with Biological and Nanoscience Systems

The unique structural features of this compound make it a candidate for interdisciplinary research, bridging chemistry with biology and nanoscience.

Biological Probes and Imaging: Aminobenzonitrile derivatives have been explored as fluorescent probes. sigmaaldrich.com The sensitivity of the fluorescence of such molecules to the local environment could be exploited to develop sensors for biological analytes or for cellular imaging. The fluorine atom also opens the possibility of developing 18F-labeled analogues for use in positron emission tomography (PET) imaging. acs.orgchemxyne.com

Functionalized Nanomaterials: The butylamino group provides a handle for attaching the molecule to the surface of nanoparticles, creating functionalized nanomaterials. mdpi.comnih.govwisc.edu These materials could have applications in areas such as drug delivery, where the nanoparticle serves as a carrier and the attached molecule provides a specific function, such as targeting or environmental sensing. nih.gov

Self-Assembled Nanosystems: Aromatic molecules with flexible side chains can undergo self-assembly to form various nanostructures like nanotubes, nanofibers, and vesicles. nih.govresearchgate.netacs.orgnih.govacs.org The interplay of π-π stacking of the benzonitrile rings and hydrophobic interactions of the butyl chains could drive the self-assembly of this compound derivatives into ordered architectures with potential applications in nanotechnology. nih.govnih.gov

Q & A

Q. What are the synthetic routes for preparing 5-(Butylamino)-2-fluorobenzonitrile, and how can intermediates be characterized?

- Methodological Answer : A common approach involves Friedel-Crafts alkylation or nucleophilic substitution on fluorinated aromatic precursors. For example, substituting a halogen (e.g., bromine) in 5-bromo-2-fluorobenzonitrile with butylamine under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound . Key intermediates like 5-bromo-2-fluorobenzonitrile are synthesized via Ullmann coupling or bromination of fluorobenzonitrile derivatives . Characterization typically employs ¹H/¹³C NMR (to confirm substitution patterns), HPLC-MS (for purity >95%), and FT-IR (to verify nitrile and amine functionalities) .

Q. How does the fluorine substituent influence the compound’s electronic properties and reactivity?